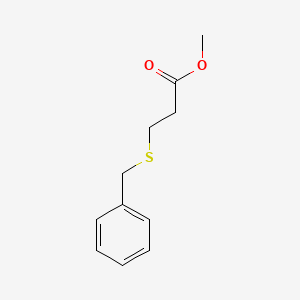
1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one is an organic compound with the molecular formula C12H12Cl2O. This compound is characterized by the presence of a dichlorophenyl group attached to a pentenone structure. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one typically involves the reaction of 2,4-dichlorobenzaldehyde with isobutyl methyl ketone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Dichlorophenyl)ethanone: Similar structure but lacks the pentenone moiety.
2,4-Dichlorophenoxyacetic acid: Contains the dichlorophenyl group but has different functional groups and applications.
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Contains an imidazole ring, leading to different chemical properties and uses.
Uniqueness
1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its combination of a dichlorophenyl group with a pentenone moiety makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
58344-25-5 |
|---|---|
Fórmula molecular |
C13H14Cl2O |
Peso molecular |
257.15 g/mol |
Nombre IUPAC |
(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-one |
InChI |
InChI=1S/C13H14Cl2O/c1-13(2,3)12(16)7-5-9-4-6-10(14)8-11(9)15/h4-8H,1-3H3/b7-5+ |
Clave InChI |
PYXLGFRIFJEGRL-FNORWQNLSA-N |
SMILES isomérico |
CC(C)(C)C(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CC(C)(C)C(=O)C=CC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


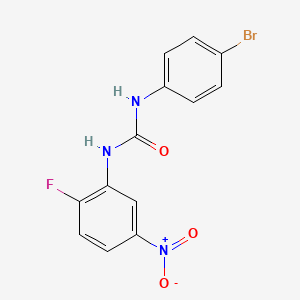
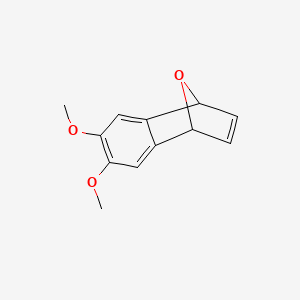

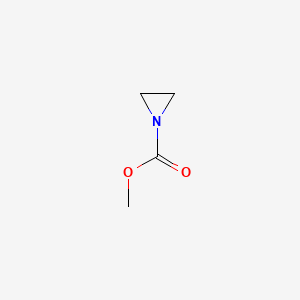
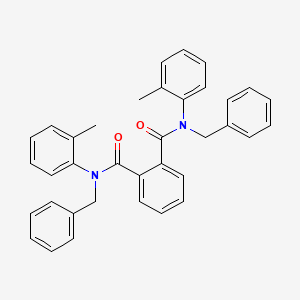
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)



![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide](/img/structure/B11953473.png)

![4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11953486.png)
